molecular formula C27H25NO4 B2560003 Fmoc-4-phenyl-piperidine-4-carboxylic acid CAS No. 215190-19-5

Fmoc-4-phenyl-piperidine-4-carboxylic acid

Cat. No.: B2560003
CAS No.: 215190-19-5
M. Wt: 427.5
InChI Key: JWEBOBGECOQGTL-UHFFFAOYSA-N
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Description

“Fmoc-4-phenyl-piperidine-4-carboxylic acid” (Fmoc-4-PP) is a compound with significant importance as an intermediate in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules . It has an aromatic carboxylic acid structure coupled with a piperidine moiety .


Synthesis Analysis

Fmoc-4-PP holds significant importance as an intermediate in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules . Its aromatic carboxylic acid structure coupled with a piperidine moiety presents an appealing option for various synthetic reactions . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid has been developed .


Molecular Structure Analysis

The molecular formula of Fmoc-4-PP is C27H25NO4 . It has a molecular weight of 427.49 . The InChI code of the compound is 1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30) .


Chemical Reactions Analysis

The primary mechanism of action for Fmoc-4-PP lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds .


Physical and Chemical Properties Analysis

Fmoc-4-PP is a white amorphous powder . . The compound should be stored at 0-8°C .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds like Fmoc-4-phenyl-piperidine-4-carboxylic acid are often used in the synthesis of peptides and small molecules for drug development. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. Chemicals with this moiety could be instrumental in creating peptides that have potential therapeutic applications, including antitumor agents. For instance, cinnamic acid derivatives, which share a phenyl group similarity, have been explored for their anticancer potentials in recent medicinal research (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition and Microbial Interactions

Research on carboxylic acids, similar in functional group to this compound, highlights their roles in microbial inhibition and biocatalysis. Understanding how these acids interact with microbes can aid in the engineering of robust microbial strains for industrial applications, such as biofuel production. Jarboe et al. (2013) review the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, providing insights into metabolic engineering strategies for increased microbial robustness (Jarboe, Royce, & Liu, 2013).

Pharmacological Significance of Similar Compounds

The pharmacological and toxicological significance of human flavin-containing monooxygenases (FMOs) for the metabolism of drugs and chemicals, including potentially similar compounds to this compound, has been highlighted in several studies. FMOs are involved in the detoxification and bioactivation of various xenobiotics, demonstrating the complex role these enzymes play in human health and disease (Cashman & Zhang, 2006).

Nanomaterials and Biomedical Applications

Flavonoids-mediated 'Green' nanomaterials, which could involve precursor or related compounds, show significant promise in treating various diseases, including cancer and microbial infections. These nanomaterials are synthesized using plant materials and have been noted for their simplicity, rapidity, cost-effectiveness, and reproducibility. Sathishkumar et al. (2018) discuss the significance, mechanisms, and future trends of such nanomaterials, indicating the potential of utilizing similar compounds in nanomedicine development (Sathishkumar, Gu, Zhan, Palvannan, & Yusoff, 2018).

Safety and Hazards

For safety information and hazards related to Fmoc-4-PP, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBOBGECOQGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-19-5
Record name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid
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